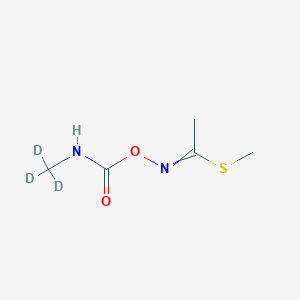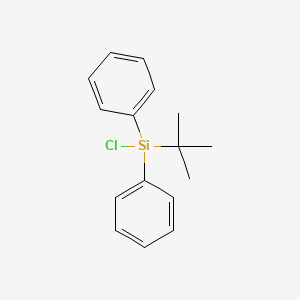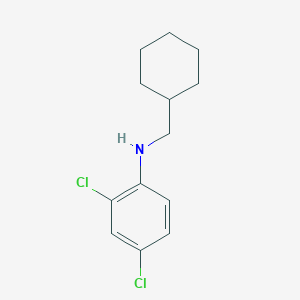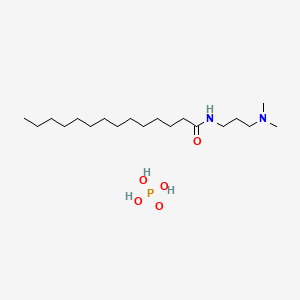![molecular formula C21H15ClN2O5 B1147765 5(6)-CR 110 [5(6)-Carboxyrhodamine 110, hydrochloride] CAS No. 116763-35-0](/img/no-structure.png)
5(6)-CR 110 [5(6)-Carboxyrhodamine 110, hydrochloride]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5(6)-Carboxyrhodamine 110 involves specific conditions to achieve high yields. One study by Yuan Yao-feng (2011) investigated the influence of factors like reaction time, heating mode, and nitrogen atmosphere on its synthesis. The optimized conditions included reaction under nitrogen protection, heating at 80℃ for 1 hour, and then raising the temperature to 180℃ over 30 minutes, maintaining this for 6 hours. This process yielded a 93% success rate (Yuan Yao-feng, 2011). Another method, described by Chen Grang et al. (2010), used microwave irradiation as a heating method for rapid synthesis, demonstrating its efficiency in reducing reaction time (Chen Grang et al., 2010).
Molecular Structure Analysis
The molecular structure of 5(6)-CR 110 is characterized by its unique arrangement of atoms and bonds. M. Uddin and L. Marnett (2008) reported an efficient route to synthesize 5- and 6-carboxy-X-rhodamines, which are structurally similar, from inexpensive materials. These structures are particularly notable for their terminal nitrogen atoms and central xanthene core (M. Uddin & L. Marnett, 2008).
Chemical Reactions and Properties
5(6)-CR 110 participates in various chemical reactions due to its reactive groups. Studies like those conducted by Dükkancı et al. (2010) and Ahmad et al. (2016) have explored its role in different chemical processes, including its use in dye degradation and trace determination of metal ions in water samples (Dükkancı et al., 2010), (Ahmad et al., 2016).
Physical Properties Analysis
The physical properties of 5(6)-CR 110, such as solubility, melting point, and crystalline structure, are pivotal in understanding its behavior in different environments. However, specific studies focusing solely on the physical properties of 5(6)-CR 110 were not identified in the current literature search.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other substances, are key to its application in various fields. Studies like those by Lei et al. (2011) and Wang et al. (2012) provide insights into its chemical behavior, particularly in the context of fluorescence and sensing applications (Lei et al., 2011), (Wang et al., 2012).
Applications De Recherche Scientifique
Synthesis and Optimization
- Rapid Synthesis: 5(6)-Carboxyrhodamine 110 isomers can be rapidly synthesized using microwave irradiation, offering a time-efficient method for their preparation (Chen Grang et al., 2010).
- Optimization of Synthesis Conditions: Research into the synthesis of 5(6)-carboxy-rhodamine 110 has investigated factors like reaction time and heating mode, optimizing the conditions to achieve high yields (Yuan Yao-feng, 2011).
Chemiluminescence and Analytical Applications
- Chemiluminescence in Analytical Methods: 5(6)-Carboxyrhodamine 110 hydrochloride has been used in chemiluminescence for the analytical determination of substances like hydrochlorothiazide (J. Ouyang et al., 1998).
Fluorescence and Bioimaging Applications
- Fluorescence Labeling: These compounds are significant in fluorescence labeling technologies, especially in live-cell imaging, where specific isomers like the 6-carboxyrhodamine show preferable characteristics (Ivan R. Corrêa et al., 2013).
- Diffusion Coefficients in Fluorescence Techniques: The diffusion coefficients of 5(6)-Carboxyrhodamine 110 hydrochloride have been measured for applications in fluorescence-based techniques like Fluorescence Correlation Spectroscopy (FCS) (P. Gendron et al., 2008).
Functionalization for Biological Applications
- Functionalization with Chelating Units: The compound can be functionalized with specific receptor units, making it suitable for analytical tools in biological sciences and clinical diagnosis (Carla Queirós et al., 2022).
Physical Properties and Interactions
- Investigation of Rotational Dynamics: The rotational dynamics of 5(6)-Carboxyrhodamine 110 hydrochloride have been studied in different ionic liquids, offering insights into its interactions and behaviors in various solvents (G. Dutt, 2010).
- Theoretical Study of Isomerization: The isomerization between different forms of Rhodamine dyes, including 5(6)-Carboxyrhodamine 110, has been theoretically explored to understand the impact of solvents, hydrogen bonds, and amino groups (Wenwei Zhao & Q. Xia, 2014).
Applications in Nanotechnology and Drug Delivery
- NanoGUMBOS for Chemotherapeutic Activities: Studies have explored the transformation of Rhodamine 110 into nanoGUMBOS (nanomaterials derived from organic salts) for selective chemotherapeutic toxicity in cancer cells (Nimisha Bhattarai et al., 2020).
Propriétés
Numéro CAS |
116763-35-0 |
|---|---|
Nom du produit |
5(6)-CR 110 [5(6)-Carboxyrhodamine 110, hydrochloride] |
Formule moléculaire |
C21H15ClN2O5 |
Poids moléculaire |
410.81 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



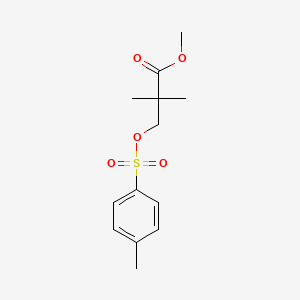
![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)
